molecular formula C14H15NO3S B2791167 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1396795-06-4

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2791167
CAS RN: 1396795-06-4
M. Wt: 277.34
InChI Key: OGFUSRWSDYFWQM-UHFFFAOYSA-N
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Description

“N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (N-H) group. Carboxamides are commonly found in many drugs and bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Thiophene rings can undergo electrophilic aromatic substitution reactions, and carboxamides can participate in various reactions such as hydrolysis, reduction, and condensation .

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is its favorable safety profile and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and analyze the compound, as well as the need for appropriate animal models and assays to test its efficacy and safety.

Future Directions

There are many potential future directions for research on N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide, including further preclinical studies to evaluate its efficacy and safety in various inflammatory and autoimmune diseases, as well as clinical trials to test its therapeutic potential in humans. Other potential future directions include the development of new analogs and derivatives of this compound with improved pharmacokinetic properties and greater selectivity for PTP1B, as well as the identification of new targets and pathways that may be modulated by this compound.

Synthesis Methods

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide is synthesized by a multistep process involving the reaction of furan-2-carboxylic acid with 2-amino-2-(thiophen-2-yl)ethanol to form the intermediate, which is then reacted with cyclopropylcarbonyl chloride to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, and the compound has been extensively characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide has been extensively studied in preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes. In these studies, this compound has been shown to inhibit PTP1B activity and improve insulin sensitivity, reduce inflammation, and prevent tissue damage. This compound has also been shown to have a favorable safety profile and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling, storage, and disposal procedures should be followed to minimize risks .

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(11-3-1-7-18-11)15-9-14(17,10-5-6-10)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFUSRWSDYFWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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